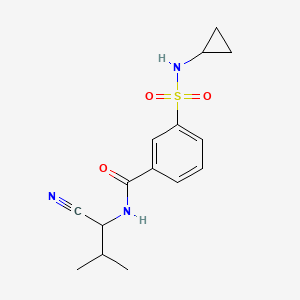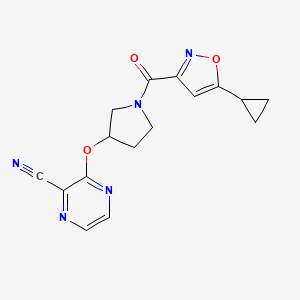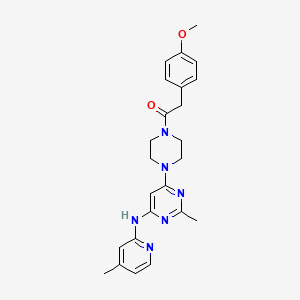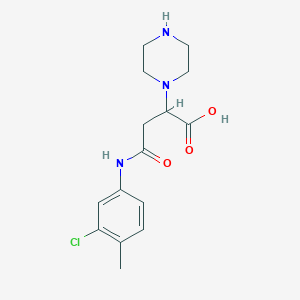
4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid, also known as CP-724714, is a small molecule inhibitor that has been studied for its potential use in cancer treatment.
Mécanisme D'action
4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid exerts its anti-cancer effects by inhibiting the activity of the epidermal growth factor receptor (EGFR) and the HER2/neu receptor, which are both involved in the growth and proliferation of cancer cells. By blocking these receptors, 4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid can prevent the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the formation of new blood vessels (angiogenesis) that are necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid in lab experiments is its specificity for EGFR and HER2/neu receptors, which allows for targeted inhibition of these receptors without affecting other signaling pathways. However, one limitation is its potential toxicity, as it has been shown to cause liver damage in some animal studies.
Orientations Futures
There are several future directions for research on 4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid, including the development of more potent and selective inhibitors, the investigation of its potential use in combination with other anti-cancer agents, and the exploration of its use in other types of cancer. Additionally, further studies are needed to better understand its mechanism of action and potential side effects, as well as its potential use in personalized medicine approaches.
Méthodes De Synthèse
4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid can be synthesized through a multi-step process involving the reaction of 3-chloro-4-methyl aniline with 2-(piperazin-1-yl)acetic acid to form the intermediate 4-(3-chloro-4-methylphenylamino)-2-(piperazin-1-yl)butanoic acid. This intermediate is then converted to the final product, 4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid, through a series of reactions involving the use of various reagents and solvents.
Applications De Recherche Scientifique
4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has been tested in clinical trials for the treatment of various types of cancer, including breast cancer, non-small cell lung cancer, and pancreatic cancer.
Propriétés
IUPAC Name |
4-(3-chloro-4-methylanilino)-4-oxo-2-piperazin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c1-10-2-3-11(8-12(10)16)18-14(20)9-13(15(21)22)19-6-4-17-5-7-19/h2-3,8,13,17H,4-7,9H2,1H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXMIUWBGCCPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)N2CCNCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2621982.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-piperidin-1-ylsulfonylbenzamide](/img/structure/B2621984.png)
![4-methoxy-2-[1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-carbonyl]phenol](/img/structure/B2621986.png)
![6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine](/img/structure/B2621989.png)
![6-Phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidine](/img/structure/B2621990.png)

![(E)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2621993.png)
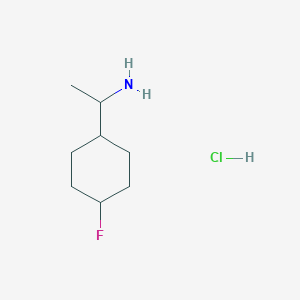
![(Z)-ethyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2621997.png)
![1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine hydrochloride](/img/structure/B2622000.png)
![2-[[4-(3,4-Dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2622001.png)
